molecular formula C15H25N3O B2853581 2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide CAS No. 1436066-79-3

2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide

Cat. No.: B2853581
CAS No.: 1436066-79-3
M. Wt: 263.385
InChI Key: KCLZDGFWEHOMRK-UHFFFAOYSA-N
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Description

2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.385 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system

Chemical Reactions Analysis

2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction could potentially modify the nitrogen-containing spiro ring or the cyanomethyl group.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the cyanomethyl group or the spiro ring.

Common reagents and conditions for these reactions would depend on the specific functional groups being targeted. Major products formed from these reactions would vary based on the reaction conditions and reagents used.

Scientific Research Applications

2-{2-azaspiro[5

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the interactions of spirocyclic compounds with biological targets.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide would depend on its specific interactions with molecular targets. The spirocyclic structure and functional groups may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to 2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide include other spirocyclic amides and cyanomethyl derivatives. These compounds may share similar chemical properties but differ in their specific structures and functional groups. The uniqueness of this compound lies in its specific combination of the spirocyclic core, cyanomethyl group, and acetamide moiety.

Properties

IUPAC Name

2-(2-azaspiro[5.6]dodecan-2-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c16-9-10-17-14(19)12-18-11-5-8-15(13-18)6-3-1-2-4-7-15/h1-8,10-13H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLZDGFWEHOMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCN(C2)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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